

Table: Pracinostat Dosing Schedules in Clinical Trials

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Compound Focus: Pracinostat

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Trial Phase / Identifier	Disease Context	Combination Agent(s)	Pracinostat Schedule	Reference Dose	Key Efficacy Outcomes	Common Grade ≥3 Adverse Events
Phase II (NCT01873703) [1]	Higher-risk MDS	Azacitidine	60 mg , orally, every other day for 3 days per week, for the first 3 weeks of each 28-day cycle.	60 mg	CR rate by cycle 6: 18% (vs. 33% in placebo+AZA arm); No significant improvement in OS or PFS [1].	Fatigue, nausea; Higher discontinuation rate (20% vs. 10%) [1].
Phase I (NCT01075359) [2]	Advanced Hematologic Malignancies	Azacitidine	60 mg , orally, 3 times per week for 3 weeks, followed by 1 week of rest in a 28-day cycle.	60 mg (RP2D)	In the combination cohort: 6 CR, 3 CRi in MDS patients [2].	Not specified in the abstract; regimen deemed safe [2].

Trial Phase / Identifier	Disease Context	Combination Agent(s)	Pracinostat Schedule	Reference Dose	Key Efficacy Outcomes	Common Grade ≥3 Adverse Events
Phase II (ACTRN12619001655134) [3]	Elderly AML	Cytarabine + Venetoclax	45 mg, orally, daily on specified days (e.g., Days 10, 12, 14, 17, 19, 21) of a 28-day cycle.	45 mg	Trial is ongoing; outcomes are primary endpoints of the study [3].	Dose-limiting toxicity is a primary outcome measure under investigation [3].

Detailed Experimental Protocol for Pracinostat in Combination Therapy

For researchers aiming to replicate the established regimen from the phase I/II studies, the following protocol provides a detailed framework.

Patient Eligibility Screening (Key Inclusion/Exclusion Criteria)

- **Confirmed Diagnosis:** Patients should have a confirmed diagnosis of higher-risk MDS (IPSS Intermediate-2 or High-risk) or AML, per WHO classification [1].
- **Key Inclusion Criteria:**
 - Age ≥ 18 years.
 - ECOG performance status of 0-2.
 - Adequate organ function defined as:
 - Creatinine clearance ≥ 60 mL/min.
 - Total bilirubin < 1.5 × ULN.
 - AST and ALT ≤ 2.5 × ULN.
 - QTcF interval ≤ 470 msec [1].
- **Key Exclusion Criteria:**
 - Prior treatment with hypomethylating agents (e.g., azacitidine).
 - Uncontrolled, significant medical conditions including active infection, symptomatic congestive heart failure, unstable angina, or recent myocardial infarction [1].

Drug Administration and Dosing

- **Pracinostat:**
 - **Dose:** 60 mg, administered orally.

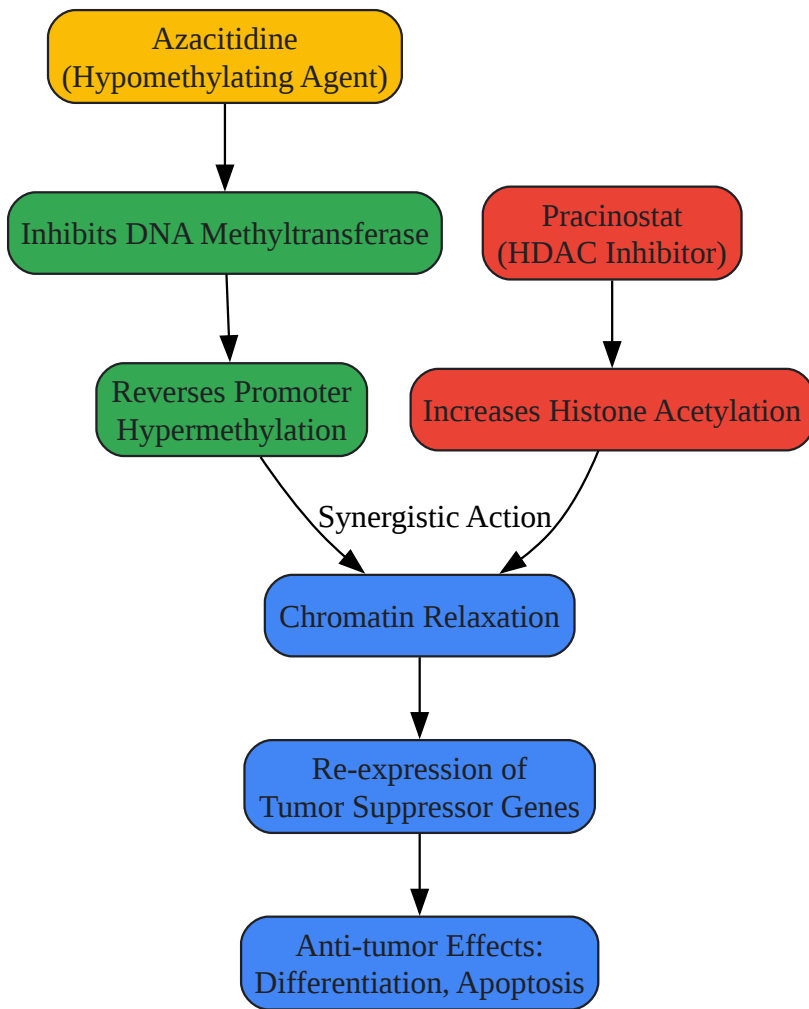
- **Schedule:** Three times per week (e.g., Monday, Wednesday, Friday) for the first 3 weeks of a 28-day cycle. Doses should be taken at approximately the same time each day [1] [2].
- **Azacitidine (Combination Partner):**
 - **Dose:** 75 mg/m².
 - **Schedule:** Administered intravenously or subcutaneously for 7 days, either consecutively on Days 1-7 or on a Days 1-5, 8-9 schedule [1].
- **Dose Modifications:** Predefined plans for hematological and non-hematological toxicities are required. Therapy should be held for Grade 3 non-hematological toxicity or prolonged cytopenias [1].

Response and Safety Monitoring

- **Efficacy Assessments:**
 - **Bone Marrow Evaluation:** Perform bone marrow aspiration and biopsy with cytogenetic analysis at baseline, after cycles 2 and 6, and if disease progression is suspected [1].
 - **Response Criteria:** Use standardized criteria (e.g., 2006 IWG criteria for MDS) to assess Complete Remission (CR), Partial Remission (PR), and Hematological Improvement (HI) [1].
- **Safety Monitoring:**
 - **Adverse Events (AEs):** Record all AEs continuously and grade them according to CTCAE (v4.0 or current version). Pay close attention to myelosuppression, gastrointestinal events, fatigue, and potential cardiotoxicity [1] [4].
 - **Laboratory Tests:** Conduct complete blood counts (CBC) with differential and comprehensive metabolic panels weekly during the first two cycles, and at minimum before each subsequent cycle.
 - **ECGs:** Monitor QTc interval at baseline and periodically during treatment, especially after any dose adjustment [1].

Mechanistic Workflow of Pracinostat in Combination Therapy

The diagram below illustrates the synergistic mechanism of **Pracinostat** and azacitidine.



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Key Application Notes for Researchers

- **Tolerability is a Key Consideration:** The higher rate of grade ≥ 3 adverse events and treatment discontinuations in the phase II combination trial suggests that the 60 mg schedule can be challenging for long-term administration [1]. The exploration of a 45 mg dose in the newer INTERVENE trial (ACTRN12619001655134) represents an active effort to improve the therapeutic window [3].
- **Pharmacodynamic Monitoring:** While phase I data showed a dose-dependent increase in plasma concentration, this did not consistently correlate with increased histone acetylation in peripheral blood mononuclear cells [2]. Developing robust PD biomarkers for patient selection and efficacy monitoring remains an area for further investigation.
- **Future Directions:** Research is continuing to define **Pracinostat's** role, particularly in triplet regimens (e.g., with cytarabine and venetoclax in AML) and in genetically defined patient subgroups [3]. The safety and efficacy of these novel combinations are not yet established.

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